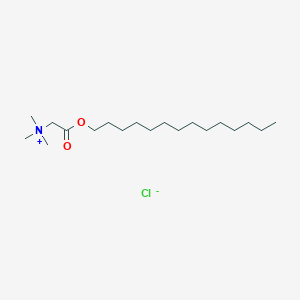
(1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride: is a water-soluble cationic surfactant with a single alkyl chain. It is known for its use as an emulsifier in various industrial applications, particularly in the emulsion polymerization of styrene . This compound is part of a class of surfactants that can undergo specific cleavage to yield nonsurfactants upon acid or alkali hydrolysis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride typically involves the reaction of tetradecanol with chloroacetic acid to form tetradecyloxycarbonylmethyl chloride. This intermediate is then reacted with trimethylamine to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through processes such as distillation and recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions: (1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield nonsurfactant products.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous buffer solutions at pH 10 and 25°C.
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Major Products:
科学的研究の応用
作用機序
The mechanism of action of (1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride involves its ability to act as a surfactant, reducing surface tension and stabilizing emulsions. Upon hydrolysis, it releases tetradecanol and trimethylamine, which can interact with various molecular targets and pathways . The compound’s cationic nature allows it to interact with negatively charged molecules, facilitating its use in separation and purification processes .
類似化合物との比較
- (1-Octadecyloxycarbonylmethyl)trimethylammonium chloride
- (1-Dodecyloxycarbonylmethyl)trimethylammonium chloride
- (1-Hexadecyloxycarbonylmethyl)trimethylammonium chloride
Comparison:
- Hydrolysis Rate: (1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride has a hydrolysis rate that is dependent on the alkyl chain length, with longer chains generally hydrolyzing more slowly .
- Surface Activity: The surface-active properties of this compound are comparable to those of other alkyltrimethylammonium chlorides with the same total number of carbon atoms .
特性
CAS番号 |
54514-50-0 |
|---|---|
分子式 |
C19H40ClNO2 |
分子量 |
350.0 g/mol |
IUPAC名 |
trimethyl-(2-oxo-2-tetradecoxyethyl)azanium;chloride |
InChI |
InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
WCKGDYKKHSOJQE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


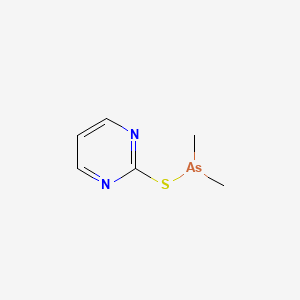


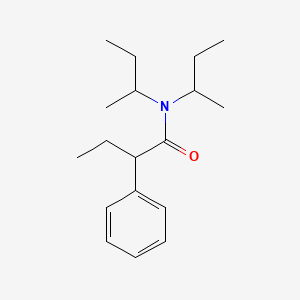
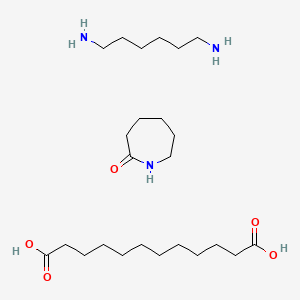
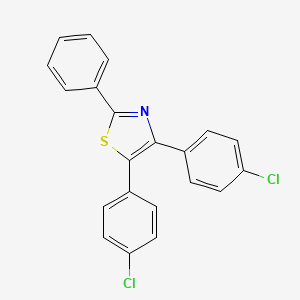
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)

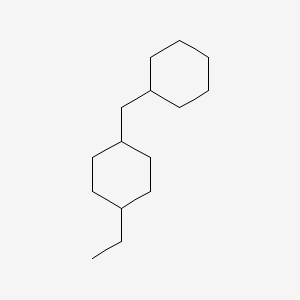
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)



